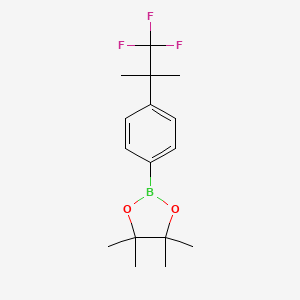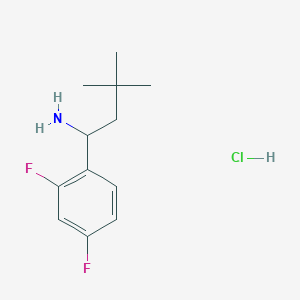
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (DFDMBA-HCl) is a synthetic compound used in research laboratories and in scientific studies. It is a fluorinated derivative of dimethylbutanamine, and is an important building block in the synthesis of a variety of compounds. DFDMBA-HCl has been used in a wide range of applications, including drug development, drug delivery, and drug screening.
Wissenschaftliche Forschungsanwendungen
Chromatography and Mass Spectrometry
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its well-defined structure and properties allow for calibration of instruments and validation of analytical methods. This compound can help in the identification and quantification of unknown substances within a sample by comparing retention times and mass spectra .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its fluorinated aromatic ring system is a common motif in drug design, often contributing to the binding affinity and metabolic stability of therapeutic molecules. Researchers may modify the compound’s structure to develop new medications with improved efficacy and safety profiles .
Agriculture
The compound’s potential applications in agriculture include serving as a building block for the synthesis of agrochemicals such as pesticides and herbicides. Its chemical structure could be tailored to interact with specific biological targets in pests, leading to the development of compounds that are effective at controlling crop diseases and infestations while minimizing environmental impact .
Material Science
In material science, 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride may be investigated for its role in the creation of novel polymers or coatings. The incorporation of fluorinated compounds into materials can enhance properties like chemical resistance, thermal stability, and hydrophobicity, which are desirable in various industrial applications .
Environmental Science
This compound could be studied for its environmental fate and transport. Understanding how it behaves in different environmental compartments (such as water, soil, and air) and its potential degradation products is crucial for assessing its environmental impact. Such studies are essential for the safe management and regulatory approval of new chemicals introduced into the environment .
Biochemistry
In biochemistry, the compound might be used as a reagent in enzymatic assays or as a molecular probe to study biological pathways. Its structural features could allow it to interact with enzymes or receptors, providing insights into their function and aiding in the discovery of new biological targets for drug development .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14;/h4-6,11H,7,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOQLCZJTCLOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



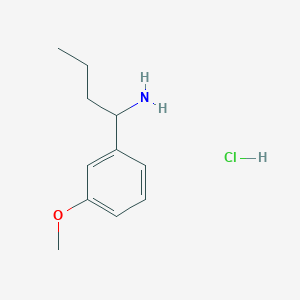

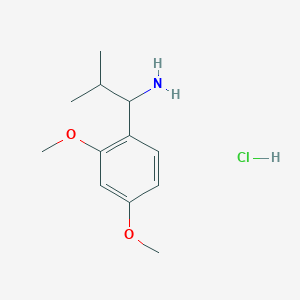
![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)


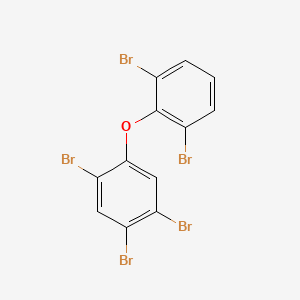
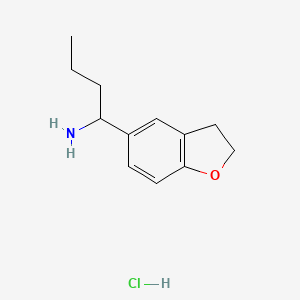
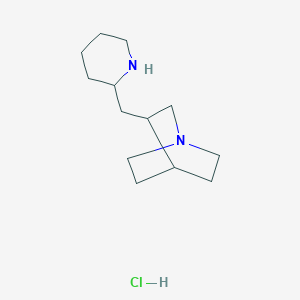

![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)
